molecular formula C21H13BrCl2N2O2 B11532946 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11532946
M. Wt: 476.1 g/mol
InChI Key: WBCFFIWYHHCTNW-UHFFFAOYSA-N
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Description

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Methoxylation: Addition of the methoxy group.

    Formation of Benzoxazole: Cyclization to form the benzoxazole ring.

    Imine Formation: Condensation reaction to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the imine group to amine.

    Substitution: Halogen exchange or substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of (E)-1-(3-BROMO-4-METHOXYPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H13BrCl2N2O2

Molecular Weight

476.1 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H13BrCl2N2O2/c1-27-19-6-2-12(8-15(19)22)11-25-14-4-7-20-18(10-14)26-21(28-20)13-3-5-16(23)17(24)9-13/h2-11H,1H3

InChI Key

WBCFFIWYHHCTNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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